molecular formula C12H10N4O B8387513 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine

6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine

Cat. No. B8387513
M. Wt: 226.23 g/mol
InChI Key: ZSORGIVHHZADOT-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

Sodium hydride (200 mg, 5.00 mmol) was suspended in dimethyl sulfoxide (8 ml); while stirring at room temperature, 6-hydroxyindole (666 mg, 5.00 mmol) and 6-amino-4-chloropyrimidine (518 mg, 4.00 mmol) were added thereto one by one; and the reaction mixture was stirred at 60° C. for 2 hours, at 80° C. for 1 hour, and at 100° C. for 1.5 hours. After cooled down to room temperature, the reaction mixture was partitioned between ethyl acetate and water; and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (Fuji Silysia BW-300, hexane:ethyl acetate=1:1, ethyl acetate, then ethyl acetate:methanol=98:2); the obtained crystals were suspended in ethyl acetate (50 ml) and stirred at room temperature overnight, filtered off, washed with diethyl ether, and dried to yield the title compound (322 mg, 1.42 mmol, 35.6%) as pale yellow crystals.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
666 mg
Type
reactant
Reaction Step Two
Quantity
518 mg
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
35.6%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.[NH2:13][C:14]1[N:19]=[CH:18][N:17]=[C:16](Cl)[CH:15]=1>CS(C)=O>[NH:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([O:3][C:16]3[N:17]=[CH:18][N:19]=[C:14]([NH2:13])[CH:15]=3)[CH:12]=2)[CH:8]=[CH:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
666 mg
Type
reactant
Smiles
OC1=CC=C2C=CNC2=C1
Name
Quantity
518 mg
Type
reactant
Smiles
NC1=CC(=NC=N1)Cl
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
and the reaction mixture was stirred at 60° C. for 2 hours, at 80° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
and the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (Fuji Silysia BW-300, hexane
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)OC1=CC(=NC=N1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.42 mmol
AMOUNT: MASS 322 mg
YIELD: PERCENTYIELD 35.6%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.